Methyl 2-cyanobutanoate
Overview
Description
Methyl 2-cyanobutanoate, also known as Methyl 4-Cyanobutanoate, is a chemical compound with the molecular formula C6H9NO2 . It is a derivative of oleanolic acid . The structure of Methyl (2R)-2-cyanobutanoate contains total 17 bond(s); 8 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 1 ester(s) (aliphatic), and 1 nitrile(s) (aliphatic) .
Synthesis Analysis
The synthesis of this compound can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . A high yielding and operationally simple protocol affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a nitrile group (-CN) and an ester group (-COOCH3). The presence of these functional groups makes it a versatile compound in organic synthesis .Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions. For instance, it can participate in hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions, and unimolecular isomerization and decomposition reactions . It can also undergo cyanoacetylation reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 127.14 . It has a predicted boiling point of 221.2±23.0 °C and a predicted density of 1.021±0.06 g/cm3 . More detailed physical and chemical properties may be obtained through specific experimental measurements .Scientific Research Applications
1. Biofuel Research
Methyl 2-cyanobutanoate and its derivatives have been investigated for their potential in biofuel applications. For instance, 2-methylbutanol, a related compound, has been studied for its use as an alternative fuel or blending component in combustion engines. Experimental data, including ignition delay times and laminar flame speeds, have been obtained to understand its combustion characteristics (Park et al., 2015).
2. Renewable Chemicals Production
The dehydration of fermented isobutanol, chemically related to this compound, has been explored for the production of renewable chemicals and fuels. Studies on alumina catalysts demonstrated high conversion and selectivity, indicating its potential in sustainable chemical synthesis (Taylor et al., 2010).
3. Intermediate in Pharmaceutical Synthesis
This compound derivatives have been utilized as intermediates in pharmaceutical synthesis. For example, a compound structurally similar to this compound, N-(2′-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride, is a key intermediate in the synthesis of the drug valsartan, showcasing its significance in medicinal chemistry (Yathirajan et al., 2004).
4. Quantum Chemical Studies
Quantum chemical studies have been conducted on methyl butanoate, a compound related to this compound, to understand its autoignition chemistry. This research is crucial for advancing our knowledge of the thermodynamics and kinetics of fatty acid esters, which are components of biodiesel fuel (Jiao et al., 2015).
5. Metabolic Engineering
Metabolic engineering approaches have been applied to synthesize pentanol isomers, such as 2-methyl-1-butanol, from amino acid substrates. These chemicals have potential applications as biofuels, highlighting the role of biotechnological methods in producing valuable compounds (Cann & Liao, 2009).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-cyanobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-5(4-7)6(8)9-2/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZUXKILWFDMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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